Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
Overview
Description
The compound Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is composed of a sequence of amino acids: glycine, isoleucine, valine, arginine, alanine, and lysine, with the lysine residue modified by a 2,4-dinitrophenyl (Dnp) group. The N-terminus of the peptide is modified with an aminobenzoyl (Abz) group. This compound is particularly known for its use as a substrate for cathepsin B, a lysosomal cysteine protease .
Mechanism of Action
Target of Action
The primary target of the compound Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH is cathepsin B , a lysosomal cysteine protease . This enzyme plays a crucial role in protein degradation and turnover within cells, particularly in the lysosome, a cellular organelle involved in breaking down and recycling various substances in the cell.
Mode of Action
This compound acts as a substrate for cathepsin B . It is highly selective for this enzyme among lysosomal cysteine proteases . The compound is hydrolyzed by cathepsin B, leading to the release of aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp) .
Result of Action
The hydrolysis of this compound by cathepsin B results in the release of Abz-SAS and Dnp . The product of this hydrolysis reaction, Abz-SAS, is fluorescent under ultraviolet light and can emit a fluorescent signal . This fluorescence can be used as a readout for the activity of cathepsin B.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the First Amino Acid: The first amino acid, glycine, is attached to a solid resin support.
Sequential Addition of Amino Acids: Each subsequent amino acid (isoleucine, valine, arginine, alanine, and lysine) is added sequentially using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Modification of Lysine: The lysine residue is modified with a 2,4-dinitrophenyl (Dnp) group.
N-Terminus Modification: The N-terminus of the peptide is modified with an aminobenzoyl (Abz) group.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH: primarily undergoes hydrolysis reactions when used as a substrate for proteases such as cathepsin B. The hydrolysis of the peptide bond between specific amino acids results in the release of fluorescent products .
Common Reagents and Conditions
Hydrolysis: The peptide is incubated with cathepsin B in a suitable buffer (e.g., phosphate buffer) at an optimal pH and temperature for the enzyme’s activity.
Fluorescence Detection: The hydrolysis reaction releases aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp), which can be detected using fluorescence spectroscopy under ultraviolet light.
Major Products Formed
The major products formed from the hydrolysis of This compound are aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp), both of which are fluorescent .
Scientific Research Applications
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH: has several scientific research applications:
Biochemistry: It is used as a substrate to study the activity and specificity of proteases, particularly cathepsin B.
Molecular Biology: The compound is employed in assays to monitor protease activity in various biological samples.
Medicine: Research involving this peptide helps in understanding the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting proteases.
Comparison with Similar Compounds
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH: is unique due to its high specificity for cathepsin B and its fluorescent properties upon hydrolysis. Similar compounds include:
Abz-Phe-Arg-Phe(NO2)-Ala: Another substrate for cathepsin B with different amino acid sequences and fluorescent properties.
Abz-Gly-Ile-Val-Arg-Ala-Lys(NO2)-OH: A variant with a different fluorescent group, used for similar applications.
These compounds share similar applications but differ in their amino acid sequences and fluorescent properties, making This compound particularly useful for specific research purposes .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46)/t23-,24-,29-,30-,33-,34-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDPRCWUGMJJJZ-PLPDKLJWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N13O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.